Synthetic Yield in Indomethacin Precursor Preparation: Aryl Hydrazinesulfonate Reduction Step
The reduction of 4-methoxydiazosulfonate to sodium 2-(4-methoxyphenyl)hydrazinesulfonate using sodium bisulfite under mild aqueous conditions yields 69% isolated crystalline product [1]. This yield represents a well-validated synthetic route to the key indomethacin intermediate . While direct head-to-head yield comparisons with other aryl diazosulfonate reductions (e.g., 4-chloro or 4-methyl substituted analogs) are not available in the public literature, this established yield provides a benchmark for synthetic planning. The crystalline nature of the product facilitates straightforward isolation via filtration without requiring chromatographic purification [1].
| Evidence Dimension | Isolated yield of hydrazinesulfonate from diazosulfonate reduction |
|---|---|
| Target Compound Data | 69% yield (3.29 g from 4.855 g diazosulfonate starting material) |
| Comparator Or Baseline | No direct comparator data available |
| Quantified Difference | Not calculable (cross-study comparator unavailable) |
| Conditions | Aqueous reduction with NaHSO3 (20 mmol) and NaOH at 50-60°C for 0.5 hr |
Why This Matters
This quantitative yield data provides a benchmark for synthetic route planning and process optimization when sourcing this compound versus attempting in-house synthesis.
- [1] DrDevice (2015). Reduction of 4-methoxydiazosulfonate to 4-methoxyphenylhydrazinesulfonate. Sciencemadness Discussion Board. Procedure: 20 mmol diazosulfonate, NaHSO3, 5M NaOH, 50-60°C, 0.5 hr, 69% yield. View Source
